

Harmine's Anti-Cancer Effects: A Comparative Analysis Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Harmine	
Cat. No.:	B1663883	Get Quote

For Immediate Release

A comprehensive review of recent studies reveals that **harmine**, a naturally occurring β-carboline alkaloid, exhibits significant anti-cancer properties across a variety of cancer cell lines. This comparative guide synthesizes experimental data on **harmine**'s impact on cell viability, apoptosis, and cell cycle progression, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating its therapeutic potential. The data indicates that **harmine**'s efficacy is both dose- and cell line-dependent, with pronounced effects observed in breast, colon, and melanoma cancer cells, among others.

Data Summary: Harmine's Potency and Cellular Effects

Harmine's cytotoxic effects, quantified by the half-maximal inhibitory concentration (IC50), demonstrate a wide range of sensitivity among different cancer cell lines. Furthermore, **harmine** consistently induces programmed cell death (apoptosis) and disrupts the normal cell cycle, leading to an arrest at various phases, thereby inhibiting cancer cell proliferation.

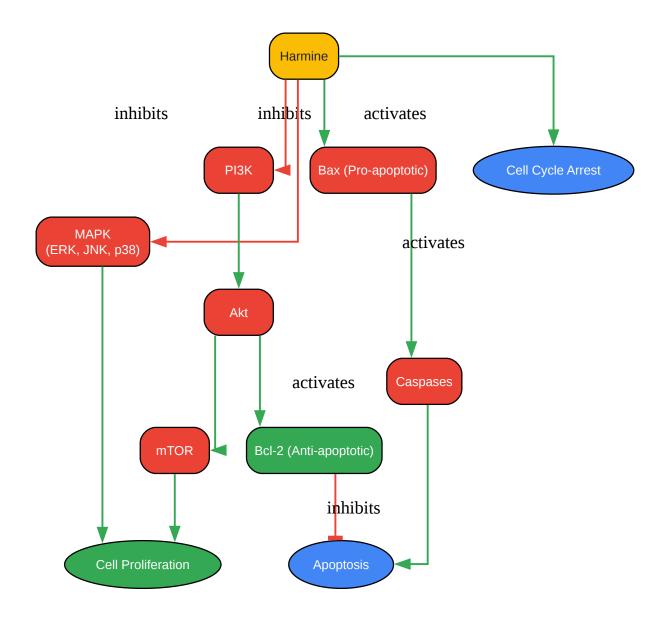
Table 1: Comparative IC50 Values of Harmine in Various Cancer Cell Lines

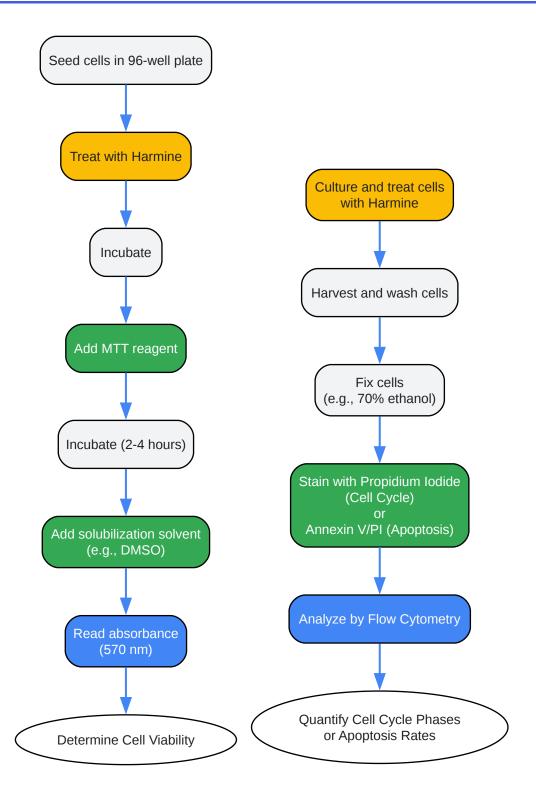
Cancer Type	Cell Line	IC50 (μM)	Incubation Time (h)
Breast Cancer	HBL-100	32	Not Specified
MCF-7	100.6	24	
52.4	48		
18.7	72		
Lung Cancer	A549	106	Not Specified
NSCLC Cells	10.11 - 32.74	Not Specified	
Colon Cancer	HT-29	45	Not Specified
HCT-116	33	Not Specified	
SW620	5.13 (μg/mL)	48	
Cervical Cancer	HeLa	61	Not Specified
Liver Cancer	HepG2	20.7	Not Specified
SK-Hep1	98.5	24	
55.0	48		
11.5	72	<u> </u>	
Anaplastic Thyroid Cancer	BHT-101	11.7	Not Specified
CAL-62	22.0	Not Specified	

Table 2: Effect of Harmine on Apoptosis in Different Cancer Cell Lines

Cell Line	Harmine Concentration (μΜ)	Apoptosis Rate (%)	
MCF-7	50	22.2	
100	30.5		
150	43.7	_	
MDA-MB-231	50	12.0	
100	21.8		
150	43.1		
SW620	Not Specified	11.96 to 26.38	
B16 Melanoma	40	1.66	
60	3.70		
80	8.65	_	
SK-Hep1	50	26.92	
HepG2	Not Specified	46.7	

Table 3: Effect of Harmine on Cell Cycle Distribution in Different Cancer Cell Lines


Cell Line	Harmine Concentration (µM)	% in G0/G1	% in S	% in G2/M
SW620	Not Specified	Decrease	Increase	Increase
MCF-7	20	Not Specified	Not Specified	8.69 to 22.50
MDA-MB-231	20	Not Specified	Not Specified	13.76 to 22.64
HCT116	40	Decrease	Not Specified	13.71 to 61.61
SCC-4 & SCC- 25	Not Specified	Increase (G0/G1 arrest)	Not Specified	Not Specified


Signaling Pathways Modulated by Harmine

Harmine exerts its anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The primary pathways affected are the PI3K/Akt/mTOR and the MAPK pathways.

Click to download full resolution via product page

To cite this document: BenchChem. [Harmine's Anti-Cancer Effects: A Comparative Analysis
Across Different Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663883#comparative-study-of-harmine-s-effects-on-different-cancer-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com